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Compound of Interest

Compound Name: 2-Morpholinophenol

CAS No.: 41536-44-1

Cat. No.: B1351176 Get Quote

Application Note: High-Purity Synthesis of 2-Morpholinophenol

Executive Summary & Strategic Rationale
2-Morpholinophenol (also known as N-(2-hydroxyphenyl)morpholine) is a critical

pharmacophore in medicinal chemistry, serving as a privileged scaffold for analgesics,

antibiotics, and kinase inhibitors. While traditional industrial routes involve the double alkylation

of 2-aminophenol with bis(2-chloroethyl)ether, these methods often suffer from poor

regioselectivity (

- vs.

-alkylation) and difficult purification profiles.

This protocol details a high-fidelity, two-step synthesis designed for drug development

workflows where purity and reproducibility are paramount. We utilize a Buchwald-Hartwig

Cross-Coupling of 2-bromoanisole with morpholine, followed by a regioselective Demethylation.

This route guarantees the exclusive formation of the

-aryl bond and avoids the formation of toxic aziridinium intermediates associated with the alkyl
halide route.

Synthetic Pathway & Mechanism
The synthesis proceeds through two distinct chemical transformations:[1][2]
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Pd-Catalyzed C-N Bond Formation: Utilization of a sterically bulky phosphine ligand (BINAP)

to facilitate the coupling of the electron-rich aryl halide with the secondary amine.

Lewis Acid-Mediated Ether Cleavage: Use of Boron Tribromide (

) to cleave the methyl ether, revealing the phenol without affecting the morpholine ring.

Process Logic Diagram

Start:
2-Bromoanisole
(Precursor)

Step 1: Buchwald-Hartwig
(Pd2(dba)3 / BINAP / NaOtBu)

Solvent: Toluene, 110°C

 + Morpholine
Intermediate:

1-(2-Methoxyphenyl)morpholine
(Purified Oil)

 Filtration & Workup
Step 2: Demethylation

(BBr3 in DCM)
-78°C to RT

 Lewis Acid Cleavage
Target:

2-Morpholinophenol
(Crystalline Solid)

 Quench & Crystallization

Click to download full resolution via product page

Caption: Logical workflow for the 2-step synthesis of 2-Morpholinophenol, highlighting critical

reagents and state transitions.

Reagents & Equipment Specifications
Safety Note: This protocol involves the use of Boron Tribromide (

), which reacts violently with water and releases toxic HBr fumes. All operations in Step 2 must
be performed in a strictly anhydrous environment under inert gas (Nitrogen/Argon).

Table 1: Reagent Stoichiometry (Scale: 10 mmol)
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Reagent MW ( g/mol ) Equiv.[2][3][4] Amount Role

Step 1

2-Bromoanisole 187.03 1.0 1.87 g (1.25 mL) Substrate

Morpholine 87.12 1.2 1.05 g (1.04 mL) Nucleophile

915.72 0.02 183 mg
Catalyst

Precursor

(±)-BINAP 622.68 0.06 373 mg Ligand

Sodium tert-

butoxide
96.10 1.4 1.35 g Base

Toluene

(Anhydrous)
- - 20 mL Solvent

Step 2

(1.0 M in DCM) 250.52 2.5 25.0 mL
Demethylating

Agent

Dichloromethane

(DCM)
- - 30 mL Solvent

Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxyphenyl)morpholine
Objective: Construct the C-N bond using palladium catalysis.

Catalyst Pre-complexation:

In a glovebox or under a steady stream of Argon, charge a dry 100 mL Schlenk flask with

(183 mg) and BINAP (373 mg).

Add anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes. The solution

should turn a deep orange-red, indicating active catalyst formation.
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Substrate Addition:

Add solid Sodium tert-butoxide (1.35 g) to the flask.

Add 2-Bromoanisole (1.25 mL) and Morpholine (1.04 mL) sequentially via syringe.

Add the remaining Toluene (10 mL) to wash down the sides.

Reaction:

Seal the flask and heat to 110°C (oil bath temperature) with vigorous stirring.

Timepoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction is typically complete

within 12–16 hours.

Workup:

Cool the mixture to room temperature.

Filter the suspension through a pad of Celite to remove insoluble salts and palladium

black. Wash the pad with Ethyl Acetate (30 mL).

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc

in Hexanes).

Expected Yield: 85–92% (Pale yellow oil).

Step 2: Demethylation to 2-Morpholinophenol
Objective: Cleave the methyl ether to reveal the free phenol.

Setup (Strictly Anhydrous):

Dissolve the purified 1-(2-Methoxyphenyl)morpholine (approx. 1.6 g, 8.5 mmol) in

anhydrous DCM (30 mL) in a dry 2-round-bottom flask under Argon.

Cool the solution to -78°C (Dry ice/Acetone bath).
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Addition:

Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

solution (1.0 M in DCM, 25 mL) dropwise over 20 minutes via a pressure-equalizing
dropping funnel or syringe pump. Caution: Exothermic.[1]

Reaction:

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Stir at 0°C or Room Temperature until TLC indicates disappearance of the starting material

(approx. 3–5 hours total).

Quench & Isolation:

Cool back to 0°C. Carefully quench by dropwise addition of Methanol (10 mL) (Caution:

Violent evolution of HBr/MeBr gas).

Concentrate the mixture to dryness. Repeat the MeOH addition/evaporation cycle twice to

remove borate esters.

Dissolve the residue in water (20 mL) and neutralize to pH ~7-8 with saturated

solution.

Extract with DCM (

mL). Dry combined organics over

, filter, and concentrate.

Final Purification:

Recrystallize the solid from Ethanol/Hexane or purify via short silica plug if necessary.

Expected Yield: 75–85% (Off-white to beige crystalline solid).
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Analytical Validation (QC Criteria)
To ensure the protocol was successful, the product must meet these specifications:

Appearance: Off-white crystalline solid.

Melting Point: 93–95°C (Lit. value check).

1H NMR (400 MHz, CDCl3):

6.8–7.2 ppm (m, 4H, Aromatic).

3.86 ppm (t, 4H, Morpholine O-

).

2.85 ppm (t, 4H, Morpholine N-

).

~5.0–6.0 ppm (Broad s, 1H, -OH, exchangeable with

).

Mass Spectrometry (ESI+):

.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Step 1: Low Conversion
Catalyst poisoning or wet

solvent.

Ensure Toluene is distilled over

Na/Benzophenone or from a

solvent system. Use fresh

NaOtBu (it degrades with

moisture).

Step 1: C-O Coupling
Formation of diphenylether

side product.

Ensure temperature is strictly

controlled; BINAP usually

favors C-N over C-O, but

excess base can promote side

reactions.

Step 2: Incomplete Cleavage
Old

reagent.

degrades over time. Use a

fresh bottle. Alternatively, use

48% HBr reflux (harsher, lower

yield).

Product Color Oxidation of phenol.

2-Morpholinophenol is

electron-rich and oxidizes

easily. Store under Argon in

the dark.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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